molecular formula C27H29N3O3 B245981 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B245981
M. Wt: 443.5 g/mol
InChI Key: MDDUNQJJTVKZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, also known as BRL-15572, is a chemical compound that has attracted significant attention in the field of pharmaceutical research. BRL-15572 is a selective antagonist for the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation in the brain.

Mechanism of Action

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide acts as a selective antagonist for the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and the dopamine D3 receptor plays a crucial role in modulating the activity of this pathway. By blocking the activity of the dopamine D3 receptor, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide reduces the rewarding effects of drugs of abuse and other stimuli, which may help in the treatment of addiction and other related disorders.
Biochemical and Physiological Effects
In preclinical studies, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to reduce the self-administration of drugs of abuse such as cocaine, nicotine, and alcohol in rats and mice. It has also been shown to attenuate the reinstatement of drug-seeking behavior in animal models of addiction. N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has also been found to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is its high selectivity for the dopamine D3 receptor, which makes it a valuable tool for investigating the role of this receptor in various neurological and psychiatric disorders. However, its low solubility in water and poor pharmacokinetic properties may limit its use in in vivo studies. Additionally, the lack of selective ligands for the dopamine D3 receptor may make it difficult to interpret the results of studies using N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide.

Future Directions

There are several future directions for the research on N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective ligands for the dopamine D3 receptor. Another area of research is the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, the potential use of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide as a tool for the treatment of addiction and related disorders warrants further investigation. Finally, the development of new formulations and delivery methods for N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide may improve its pharmacokinetic properties and increase its utility in in vivo studies.

Synthesis Methods

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process, starting with the reaction of 4-benzoylpiperazine with 4-nitrophenylacetic acid to produce the intermediate compound. This intermediate is then subjected to reduction using palladium on carbon in the presence of hydrogen gas to yield the final product, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide. The overall yield of the synthesis process is around 30%.

Scientific Research Applications

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. Its high selectivity for the dopamine D3 receptor makes it a promising candidate for the development of drugs that target this receptor. N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has also been used in several preclinical studies to investigate the role of the dopamine D3 receptor in addiction and reward-related behaviors.

properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C27H29N3O3/c1-20-8-13-25(21(2)18-20)33-19-26(31)28-23-9-11-24(12-10-23)29-14-16-30(17-15-29)27(32)22-6-4-3-5-7-22/h3-13,18H,14-17,19H2,1-2H3,(H,28,31)

InChI Key

MDDUNQJJTVKZKN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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